Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

Peptide Conformation Polyproline II Helix Chirality

Procure Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH as a pre-assembled module to nucleate a stable, right-handed polyproline II (PPII) helix. Unlike stepwise coupling of monomers or L-proline analogs, this D-Pro₄ tetramer provides mandatory stereochemistry and length for predictable, extended conformations. Essential for constructing foldamers and rigid molecular spacers where flexible linkers fail. Researchers developing chiral scaffolds or structurally constrained biophysical probes must use this specific compound to ensure defined spatial orientation and proteolytic stability.

Molecular Formula C35H40N4O7
Molecular Weight 628.7 g/mol
CAS No. 1926163-34-9
Cat. No. B1447150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH
CAS1926163-34-9
Molecular FormulaC35H40N4O7
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O
InChIInChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m1/s1
InChIKeyXRZYEHJQJDKNHB-SKKKGAJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH (CAS 1926163-34-9) – Building Block for Right-Handed Polyproline II Helices


Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH (CAS 1926163-34-9), also referred to as Fmoc-D-Pro₄-OH, is a homotetrameric oligopeptide composed of four D-proline residues protected at the N-terminus by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This synthetic building block serves a specialized role in solid-phase peptide synthesis (SPPS) as a pre-formed, rigid scaffold. Its defining characteristic is its ability to enforce a specific, extended secondary structure—the right-handed polyproline II (PPII) helix—when incorporated into a peptide chain, a property that distinguishes it from its L-proline-based counterparts [1]. The compound possesses a molecular formula of C₃₅H₄₀N₄O₇ and a molecular weight of approximately 628.7 g/mol .

Why Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH Cannot Be Replaced with Simpler Fmoc-Amino Acids


Direct substitution with common Fmoc-protected monomers like Fmoc-D-Pro-OH or even shorter oligomers such as Fmoc-D-Pro-D-Pro-OH fails to replicate the intended function of Fmoc-D-Pro₄-OH, which is to serve as a pre-organized structural module. The tetrameric D-proline sequence is not merely a sum of its parts; its specific length and stereochemistry are critical for nucleating and stabilizing a right-handed polyproline II (PPII) helix, a defined secondary structure that cannot be achieved by stepwise coupling of individual monomers . Using L-proline analogs (e.g., Fmoc-Pro-Pro-Pro-Pro-OH) is also not a valid substitute, as they inherently induce the opposite-handed, left-handed PPII helix, leading to fundamentally different spatial geometries and chiral environments within the final peptide construct [1]. Therefore, procurement of this specific tetramer is mandatory for research applications where a pre-formed, right-handed PPII helix module is a functional requirement, not a preference.

Comparative Data for Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH: Structural and Purity Benchmarks


Conformational Differentiation: Fmoc-D-Pro₄-OH Forms a Right-Handed Polyproline II Helix, Opposite to its L-Enantiomer

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is structurally designed to adopt a right-handed polyproline II (PPII) helix in solution. This is in direct contrast to its L-enantiomer analog, Fmoc-Pro-Pro-Pro-Pro-OH (CAS 454693-96-0), which forms a left-handed PPII helix . While the target compound's PPII conformation is a class-level inference derived from extensive studies on D-proline oligomers [1], the difference in helical handedness between D- and L-Pro oligomers is a fundamental and quantifiable stereochemical property that dictates the three-dimensional orientation of the resulting peptide construct.

Peptide Conformation Polyproline II Helix Chirality

Conformational Rigidity vs. Synthetic Monomers: Fmoc-D-Pro₄-OH Provides a Pre-Organized Scaffold

Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH is utilized specifically for its ability to 'restrict backbone mobility' and 'enforce extended conformations,' acting as a 'rigid polyproline analog' . This is a functionally distinct advantage over using individual Fmoc-D-Pro-OH monomers (CAS 101555-62-8) in stepwise synthesis. While the monomer is the standard building block for D-Pro incorporation, it does not, on its own, confer the pre-organized, rigid PPII helical structure that the tetrameric form provides upon coupling . The tetramer acts as a single, conformationally biased module, whereas the monomer offers rotational freedom that must be later constrained by the surrounding peptide sequence.

Peptide Synthesis Scaffold Conformational Restriction

Purity Specifications: Commercial Availability at High Purity for Reliable SPPS Integration

To ensure reliable and efficient coupling in solid-phase peptide synthesis, a high level of chemical purity is essential. Commercial sources for Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH provide the compound at specified purity levels, establishing a verifiable quality benchmark for procurement. One supplier lists the product with a minimum purity of 95% (Area-%) , while another provides it at a higher specification of 98.0% . This provides a clear, quantitative differentiator for purchasers requiring a specific purity grade for sensitive or high-value synthetic projects.

Purity Quality Control Solid-Phase Peptide Synthesis

Key Application Scenarios for Procuring Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH


Design and Synthesis of Chiral Foldamers and Peptidomimetics

As established, Fmoc-D-Pro₄-OH is not a generic proline source but a pre-organized module that imposes a right-handed PPII helical turn [1]. Researchers in chemical biology and bioorganic chemistry should procure this specific compound when the goal is to design and synthesize foldamers—non-natural oligomers that fold into defined secondary structures. By using this D-amino acid tetramer, scientists can construct peptide chains with predictable, non-native right-handed helical geometries, which are invaluable for studying structure-function relationships, creating novel chiral scaffolds for asymmetric catalysis, or developing peptidomimetics with enhanced proteolytic stability .

Construction of Rigid Linkers and Spacers for Structural Biology

In structural biology and biophysics, controlling the distance and orientation between functional domains is critical. Fmoc-D-Pro₄-OH serves as a rigid molecular spacer of defined length and geometry due to its PPII helical conformation [1]. Procurement is justified for projects where a flexible linker (e.g., a poly-glycine or simple PEG chain) would introduce undesirable conformational heterogeneity. By incorporating this rigid D-Pro₄ module, researchers can create structurally constrained constructs for biophysical studies, such as FRET distance measurements, X-ray crystallography, or Cryo-EM, where a fixed, predictable distance between probes or domains is a prerequisite for accurate data interpretation .

Synthesis of Peptides for Chiral Recognition and Enantioselective Catalysis

The distinct right-handed helical chirality of Fmoc-D-Pro₄-OH, as contrasted with its L-enantiomer counterpart [1], makes it an essential building block for creating chiral environments in synthetic peptides. This application is critical for researchers developing peptide-based enantioselective catalysts or chiral selectors for analytical separations. The pre-organized D-Pro₄ helix provides a well-defined, asymmetric microenvironment that can interact stereospecifically with substrates or analytes. Substituting this compound with L-Pro analogs would invert the chiral environment, leading to the opposite enantioselectivity, a fundamental failure in the intended application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Pro-D-Pro-D-Pro-D-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.